molecular formula C18H19N3O3 B5750914 1-benzoyl-4-(2-nitrobenzyl)piperazine

1-benzoyl-4-(2-nitrobenzyl)piperazine

Cat. No. B5750914
M. Wt: 325.4 g/mol
InChI Key: JDZXEXUXRVRGCF-UHFFFAOYSA-N
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Description

"1-benzoyl-4-(2-nitrobenzyl)piperazine" is a chemical compound with potential applications in various fields, including pharmacology and material science. Its structural complexity and functional groups make it a subject of interest for synthesis, molecular structure elucidation, and property analysis.

Synthesis Analysis

The synthesis of piperazine derivatives involves nucleophilic substitution reactions, alkylation, and condensation processes. For instance, a novel 1-benzhydryl piperazine derivative was synthesized through the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride, demonstrating the typical synthetic route for such compounds (Vinaya et al., 2008).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by X-ray diffraction studies. These structures reveal the conformation of the piperazine ring and the spatial arrangement of substituent groups. For example, the title compound synthesized by Vinaya et al. crystallizes in the monoclinic space group, with the piperazine ring adopting a chair conformation, indicating the importance of molecular geometry in defining the compound's physical and chemical properties.

Chemical Reactions and Properties

Piperazine derivatives participate in various chemical reactions, including nucleophilic addition, condensation, and redox reactions. Their chemical properties are influenced by the functional groups attached to the piperazine ring. For instance, RuO4-mediated oxidation of N-benzylated tertiary amines, including 1,4-dibenzylpiperazine derivatives, results in the formation of various oxygenated derivatives, showcasing the reactivity of these compounds under oxidative conditions (Petride et al., 2006).

Future Directions

While specific future directions for “1-benzoyl-4-(2-nitrobenzyl)piperazine” are not mentioned in the available sources, piperazine derivatives are an active area of research due to their wide range of biological activities . They have potential applications in various therapeutic areas and as intermediates in drug synthesis .

properties

IUPAC Name

[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(15-6-2-1-3-7-15)20-12-10-19(11-13-20)14-16-8-4-5-9-17(16)21(23)24/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZXEXUXRVRGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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